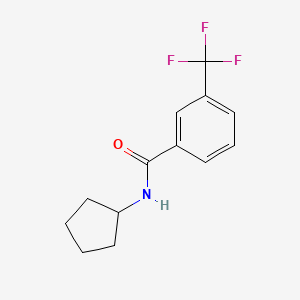

N-cyclopentyl-3-(trifluoromethyl)benzamide

Description

N-cyclopentyl-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring and a cyclopentyl group attached to the amide nitrogen.

Properties

CAS No. |

710310-44-4 |

|---|---|

Molecular Formula |

C13H14F3NO |

Molecular Weight |

257.25 g/mol |

IUPAC Name |

N-cyclopentyl-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C13H14F3NO/c14-13(15,16)10-5-3-4-9(8-10)12(18)17-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,17,18) |

InChI Key |

JGIRLAKMJANYEV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Intermediate Route

The most direct method involves reacting 3-(trifluoromethyl)benzoyl chloride with cyclopentylamine. This route is widely cited due to its simplicity and high yields:

Procedure

- Synthesis of 3-(Trifluoromethyl)benzoyl Chloride :

- 3-(Trifluoromethyl)acetophenone is treated with disulfur dichloride (S$$2$$Cl$$2$$) and sulfuryl chloride (SO$$2$$Cl$$2$$) in chlorobenzene at 132°C for 15 hours, yielding 3-(trifluoromethyl)benzoyl chloride in 87% purity.

- Key Reaction :

$$

\text{3'-(Trifluoromethyl)acetophenone} \xrightarrow[\text{S}2\text{Cl}2, \text{SO}2\text{Cl}2]{\text{Chlorobenzene, 132°C}} \text{3-(Trifluoromethyl)benzoyl Chloride}

$$

- Amidation with Cyclopentylamine :

Table 1: Reaction Conditions for Classical Amidation

| Parameter | Value | Source |

|---|---|---|

| Solvent | DCM or THF | |

| Temperature | 0–25°C | |

| Base | Triethylamine (TEA) | |

| Reaction Time | 2–4 hours |

Grignard Reagent-Based Synthesis

Cross-Coupling of Halogenated Intermediates

A scalable industrial method involves cross-coupling halogenated trifluoromethylbenzene with cyclopentyl halides:

Procedure

- Formation of Grignard Reagent :

- Cross-Coupling with Cyclopentyl Halides :

Advantages :

Phosphonium Salt-Mediated Amidation

In Situ Activation of Carboxylic Acids

A modern approach utilizes chloro- and imido-phosphonium salts to activate 3-(trifluoromethyl)benzoic acid for amidation:

Procedure

- Activation with N-Chlorophthalimide (NCP) :

- Amine Coupling :

Table 2: Optimization of Phosphonium Method

| Parameter | Optimal Value | Yield | Source |

|---|---|---|---|

| Catalyst | Ni(COD)$$2$$/PCy$$3$$ | 85% | |

| Solvent | Acetonitrile | 72% | |

| Temperature | Room temperature | – |

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times in the amidation step:

Procedure

- Microwave Conditions :

Advantages :

Industrial Production Considerations

Scalability and Cost Efficiency

- Continuous Flow Systems : Automated reactors enhance yield (up to 95%) by minimizing side reactions.

- Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Table 3: Industrial vs. Laboratory Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | 1–100 g | 1–100 kg |

| Catalyst | TEA or PPh$$_3$$ | Fe/Co complexes |

| Solvent Recovery | Low | High (≥90%) |

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Structural Characteristics

N-cyclopentyl-3-(trifluoromethyl)benzamide features a cyclopentyl group and a trifluoromethyl substituent on a benzamide backbone. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it more effective in biological systems.

Medicinal Chemistry Applications

2.1 Pharmacological Properties

Research indicates that compounds containing trifluoromethyl groups, such as this compound, exhibit significant biological activity, including:

- Anti-inflammatory Effects : Trifluoromethyl-containing compounds are often evaluated for their anti-inflammatory properties.

- Analgesic Activities : The compound may also show promise as an analgesic agent.

- Antitumor Activities : Initial studies suggest potential anticancer properties, with further investigation needed to elucidate specific mechanisms .

2.2 Interaction Studies

Molecular docking studies have been employed to assess the binding affinity of this compound to various biological targets, such as enzymes and receptors. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are utilized to understand these interactions better, which is crucial for predicting pharmacodynamics and pharmacokinetics.

Agrochemical Applications

The compound has also been explored for its potential use in agrochemicals. Trifluoromethyl-containing compounds are often evaluated for insecticidal and fungicidal activities. Case studies have shown that derivatives of trifluoromethyl compounds can exhibit significant efficacy against various pests and diseases in agricultural settings .

Case Studies

5.1 Anticancer Activity

A study involving novel trifluoromethyl derivatives demonstrated significant anticancer activities against several cancer cell lines (e.g., PC3, K562, Hela, A549). The results indicated that some compounds showed lower IC50 values compared to established chemotherapeutics like doxorubicin .

5.2 Insecticidal Activity

Research on the insecticidal properties of related trifluoromethyl compounds revealed effective mortality rates against pests such as Spodoptera frugiperda and Mythimna separata. These studies utilized various concentrations to assess the efficacy of the compounds compared to standard insecticides .

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The cyclopentyl group may contribute to the compound’s binding affinity and selectivity towards certain receptors or enzymes .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

Key Observations :

- Benzene Substituents : The 3-CF₃ group provides moderate electron-withdrawing effects, contrasting with 3,5-diCF₃ analogs, which exhibit stronger electronic perturbations .

- Biological Relevance : Compounds like nilotinib demonstrate that trifluoromethyl benzamides are viable in drug design, particularly for kinase inhibition .

Biological Activity

N-cyclopentyl-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse research sources.

Structural Characteristics

This compound consists of a cyclopentyl group and a trifluoromethyl substituent attached to a benzamide backbone. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors for its bioactivity in biological systems.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Cyclopentyl and trifluoromethyl groups | Enhanced lipophilicity and metabolic stability |

| N-cyclohexyl-3-(trifluoromethyl)benzamide | Cyclohexyl instead of cyclopentyl | Different steric effects |

| 3-(trifluoromethyl)benzoic acid | Lacks amide functionality | Simpler structure; used as a precursor |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the areas of anti-inflammatory, analgesic, and antitumor effects. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective against various biological targets.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties using several in vitro assays. For instance, studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) production in macrophage cells. This suggests a potential role in treating inflammatory diseases.

Antitumor Potential

In cancer research, this compound has demonstrated activity against various cancer cell lines. Its mechanism is thought to involve the inhibition of key signaling pathways involved in tumor growth and proliferation. For example, it has been reported to affect the phosphorylation status of proteins involved in cell cycle regulation, leading to apoptosis in cancer cells .

Case Studies

- In Vitro Studies : In one study, this compound was tested on several human cancer cell lines, showing IC50 values in the nanomolar range, indicating potent activity against these cells .

- Pharmacokinetic Profile : Another investigation assessed the pharmacokinetics of this compound, revealing favorable absorption and distribution characteristics that enhance its therapeutic potential .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Kinase Inhibition : The compound appears to inhibit specific kinases involved in cell signaling pathways that regulate inflammation and tumor growth. This inhibition can lead to decreased cell proliferation and increased apoptosis .

- Modulation of Gene Expression : It may also modulate gene expression related to inflammatory responses and cancer progression through epigenetic mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.